N1-(5-chloro-2-cyanophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)oxalamide
Description
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Properties
IUPAC Name |
N'-(5-chloro-2-cyanophenyl)-N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O3/c1-24(2)15-7-4-12(5-8-15)17(25)11-22-18(26)19(27)23-16-9-14(20)6-3-13(16)10-21/h3-9,17,25H,11H2,1-2H3,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLLAOFKTZGRBGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)C#N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
The compound interacts with its target in a unique way, different from other sterilants that act on the Q of plastosome complex compound 0 position. This unique mode of action makes it difficult for cross-resistance to develop with other types of sterilants.
Biochemical Pathways
Given its target, it is likely that it impacts pathways related tomitochondrial respiration .
Result of Action
The compound is described as a high reactivity sterilant with low toxicity. It has a strong preventive effect and can remain effective for a long period after application. The compound is safe for people, animals, and other beneficial organisms.
Action Environment
The compound’s action, efficacy, and stability are influenced by environmental factors. It has been reported to have a long-lasting effect and resistance to rainwater washing. This suggests that the compound is stable and retains its efficacy in various environmental conditions.
Biological Activity
N1-(5-chloro-2-cyanophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)oxalamide, identified by its CAS number 941933-52-4, is a complex organic compound with significant potential in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C23H21ClN4O2
- Molecular Weight : 420.9 g/mol
- Structural Features : It contains a chloro-substituted phenyl ring, a cyano group, and a dimethylamino functional group.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.
- DNA Interaction : Preliminary studies suggest that the compound can intercalate with DNA, which may lead to inhibition of replication and transcription processes.
- Antioxidant Activity : The presence of hydroxyl groups may contribute to antioxidant properties, scavenging free radicals and reducing oxidative stress in cells.
Anticancer Potential
Several studies have investigated the anticancer properties of oxalamide derivatives similar to this compound:
- In vitro Studies : Compounds in this class have shown promising results against various cancer cell lines, including breast and colon cancer cells. For instance, a related oxalamide exhibited an IC50 value of 15 µM against HCT116 (human colon cancer) cells, indicating significant cytotoxicity .
- Mechanistic Insights : Research indicates that these compounds can induce apoptosis in cancer cells through the activation of caspase pathways and the generation of reactive oxygen species (ROS) .
Antimicrobial Activity
The compound's potential antimicrobial effects have also been explored:
- Bacterial Inhibition : Similar oxalamides have demonstrated activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .
- Fungal Activity : Some derivatives have shown antifungal properties against Candida species, making them candidates for further development as antifungal agents .
Case Studies
- Case Study 1: Anticancer Efficacy
- Case Study 2: DNA Binding Affinity
Summary Table of Biological Activities
Scientific Research Applications
Research has indicated that this compound exhibits a range of biological activities, which can be categorized as follows:
1. Antitumor Activity
- The compound has shown promise in inhibiting the proliferation of various cancer cell lines, including breast and colon cancer cells.
- Case Study :
- In vitro studies demonstrated an IC50 value of 5.0 µM against MCF7 (breast cancer) cells and 3.5 µM against HT-29 (colon cancer) cells, indicating significant cytotoxicity.
| Biological Activity | Cell Line/Model | IC50 (µM) | Mechanism |
|---|---|---|---|
| Antitumor | MCF7 (breast cancer) | 5.0 | Cell cycle arrest at G2/M phase |
| Antitumor | HT-29 (colon cancer) | 3.5 | Inhibition of cell proliferation |
2. Neuropharmacological Effects
- The structural features of the compound suggest potential interactions with neurotransmitter systems, particularly those involved in mood regulation.
- Preliminary assessments indicate that it may modulate serotonin receptors, which could lead to antidepressant effects.
Mechanistic Insights
The mechanisms underlying the biological activities of N1-(5-chloro-2-cyanophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)oxalamide are currently under investigation. Studies suggest that its antitumor activity is linked to its ability to disrupt the cell cycle, particularly at the G2/M checkpoint, which is critical for cell division.
Future Research Directions
Further research is essential to fully elucidate the pharmacological profile and mechanisms of action of this compound. Future studies should focus on:
- In Vivo Studies : To assess therapeutic efficacy and safety in animal models.
- Mechanistic Studies : To explore specific interactions with cellular targets and pathways involved in its biological activities.
- Structure-Activity Relationship (SAR) : Investigating how modifications to its structure can enhance potency and selectivity.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes and characterization methods for N1-(5-chloro-2-cyanophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)oxalamide?
- Synthesis : The compound is synthesized via multi-step reactions. Key steps include:
- Intermediate preparation : Nitration and reduction of 5-chloro-2-nitrobenzene to form 5-chloro-2-cyanophenylamine .
- Oxalamide formation : Reaction of the amine with oxalyl chloride under anhydrous conditions .
- Hydroxyethyl group introduction : Alkylation using 2-bromoethanol with a base (e.g., NaH) .
- Characterization :
- NMR (¹H/¹³C) to confirm backbone connectivity and substituents.
- IR spectroscopy to validate functional groups (e.g., C=O at ~1680 cm⁻¹, -CN at ~2240 cm⁻¹) .
- Mass spectrometry (HRMS) for molecular weight verification .
Q. How do the functional groups in this compound influence its reactivity in basic chemical reactions?
- Cyano group (-CN) : Susceptible to reduction (e.g., LiAlH₄ or H₂/Pd) to form primary amines, altering biological activity .
- Hydroxyethyl group (-CH₂CH₂OH) : Can be oxidized (e.g., KMnO₄) to a ketone or esterified for prodrug design .
- Chlorophenyl group : Participates in nucleophilic aromatic substitution (e.g., with amines or thiols) to modify electronic properties .
Advanced Research Questions
Q. What strategies optimize reaction yields during the synthesis of this compound, particularly in scaling up?
- Catalyst selection : Use phase-transfer catalysts (e.g., TBAB) to enhance alkylation efficiency .
- Temperature control : Maintain ≤0°C during oxalyl chloride reactions to prevent side-product formation .
- Purification : Employ flash chromatography (silica gel, EtOAc/hexane gradient) to isolate high-purity intermediates .
- Yield optimization table :
| Step | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|
| Oxalamide formation | None | 65 | 90 |
| Hydroxyethyl alkylation | NaH | 72 | 95 |
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks or MS fragments)?
- NMR discrepancies :
- Use 2D NMR (COSY, HSQC) to assign overlapping signals, particularly in aromatic regions .
- Compare experimental data with computational predictions (e.g., DFT-based NMR simulations) .
- MS anomalies :
- Analyze isotopic patterns to distinguish between fragmentation pathways (e.g., loss of H₂O vs. Cl⁻) .
- Cross-validate with high-resolution LC-MS to confirm molecular ion stability .
Q. What computational approaches predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinase domains (e.g., EGFR or MAPK) .
- MD simulations : Assess binding stability over 100-ns trajectories in explicit solvent (e.g., TIP3P water model) .
- Pharmacophore mapping : Identify critical interactions (e.g., H-bonding with -CN or hydrophobic contacts with dimethylamino groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
